Cas no 80-39-7 (N-Ethyl-P-toluenesulfonamide)
N-Ethyl-P-toluenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-Ethyl-4-methylbenzenesulfonamide
- N-E-PTSA
- N-ethyl-p-toluenesulfonamide
- santicizer 8
- toluene ethylsulfonamide
- N-Ethyl p-Toluene Sulfonamide
- N-ethyl-p-toluenesulphonamide
- N-ethyl-4-methyl-benzenesulfonamide
- N-Ethyl-P-Toluene Sulfonamide (N-E-PTSA)
- N-Ethyl-toluenesulfonamide(o&p)
- N-Ethyltoluene-4-sulphonamide
- Santicizer 3
- N-Tosylethylamine
- Benzenesulfonamide, N-ethyl-4-methyl-
- N-Ethyl-p-tolylsulfonamide
- N-Ethyl-4-toluenesulfonamide
- p-Tolueneethylsulfonamide
- Ethyl tosylamide
- p-Toluenesulfonyl-N-ethylamide
- N-Ethyl-p-methylbenzenesulfonamide
- p-Toluenesulfonamide, N-ethyl-
- Ketjenflex 8
- N-Ethyl-4-methyl benzenesulfonamide
- N-Ethyl-4
- N-Ethyl-4-methylbenzenesulfonamide (ACI)
- p-Toluenesulfonamide, N-ethyl- (6CI, 7CI, 8CI)
- N-Ethyltosylamide
- NSC 68803
- p-Toluene-N-ethylsulfonamide
- N-Ethyl-P-toluenesulfonamide
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- MDL: MFCD00048511
- Inchi: 1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
- InChI Key: OHPZPBNDOVQJMH-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC(C)=CC=1)(NCC)=O
Computed Properties
- Exact Mass: 199.06700
- Monoisotopic Mass: 199.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 54.6
Experimental Properties
- Color/Form: The product is white crystal
- Density: 1.26 g/cm3
- Melting Point: 62.0 to 66.0 deg-C
- Boiling Point: 208 ºC (745 mm Hg)
- Flash Point: greater than 200° F (NTP, 1992)
- Refractive Index: 1.5270 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 54.55000
- LogP: 2.76490
- Solubility: Soluble in ethanol, insoluble in water and ether
N-Ethyl-P-toluenesulfonamide Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
N-Ethyl-P-toluenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Ethyl-P-toluenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159508-25g |
N-Ethyl-P-toluenesulfonamide |
80-39-7 | >98.0% | 25g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159508-2.5kg |
N-Ethyl-P-toluenesulfonamide |
80-39-7 | >98.0% | 2.5kg |
¥667.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159508-500g |
N-Ethyl-P-toluenesulfonamide |
80-39-7 | >98.0% | 500g |
¥221.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159508-100g |
N-Ethyl-P-toluenesulfonamide |
80-39-7 | >98.0% | 100g |
¥53.90 | 2023-09-01 | |
| Ambeed | A690478-25g |
N-Ethyl-4-methylbenzenesulfonamide |
80-39-7 | 98% | 25g |
$5.0 | 2025-02-24 | |
| Ambeed | A690478-100g |
N-Ethyl-4-methylbenzenesulfonamide |
80-39-7 | 98% | 100g |
$7.0 | 2025-02-24 | |
| Ambeed | A690478-500g |
N-Ethyl-4-methylbenzenesulfonamide |
80-39-7 | 98% | 500g |
$34.0 | 2025-02-24 | |
| Ambeed | A690478-1kg |
N-Ethyl-4-methylbenzenesulfonamide |
80-39-7 | 98% | 1kg |
$67.0 | 2025-02-24 | |
| Apollo Scientific | OR936234-100g |
N-Ethyl-p-toluenesulfonamide |
80-39-7 | 98% | 100g |
£42.00 | 2023-08-31 | |
| Apollo Scientific | OR936234-500g |
N-Ethyl-p-toluenesulfonamide |
80-39-7 | 98% | 500g |
£69.00 | 2023-08-31 |
N-Ethyl-P-toluenesulfonamide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 3
Production Method 4
Production Method 5
1.2 Solvents: Dichloromethane ; 150 min, rt
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; rt
Production Method 9
Production Method 10
Production Method 11
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Lithium perchlorate Solvents: Methanol , Acetonitrile ; 25 °C
Production Method 12
1.2 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: 1,2-Dichloroethane ; 2 d, rt
1.3 Reagents: Sodium cyanoborohydride Solvents: Methanol ; 6 h, rt
1.4 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Dichloromethane ; 4 d, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
2.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol , Water ; 4 h, rt
Production Method 22
Production Method 23
Production Method 24
Production Method 25
N-Ethyl-P-toluenesulfonamide Raw materials
- 4-Methylbenzenesulfonyl azide -
- 4-methylbenzene-1-sulfonic acid
- 4-methylbenzene-1-sulfonamide
- Ethylamine hydrochloride
- Sodium toluene-4-sulphinate
- 4-methylbenzene-1-sulfonohydrazide
- Benzenesulfonamide,N-(4-chlorophenyl)-4-methyl-
- potassium;ethyl(trifluoro)boranuide
- N,N-Diethyl-p-toluenesulfonamide
- 3(2H)-Pyridazinone,4,5-dichloro-2-[(4-methylphenyl)sulfonyl]-
N-Ethyl-P-toluenesulfonamide Preparation Products
N-Ethyl-P-toluenesulfonamide Suppliers
N-Ethyl-P-toluenesulfonamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N-Ethyl-P-toluenesulfonamide
Introduction to N-Ethyl-P-toluenesulfonamide (CAS No. 80-39-7)
N-Ethyl-P-toluenesulfonamide, a compound with the chemical formula C9H13NO2 and CAS number 80-39-7, is a significant molecule in the field of pharmaceutical and chemical research. This compound, often referred to by its systematic name, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of N-Ethyl-P-toluenesulfonamide consists of a toluenesulfonyl group attached to an ethylamine moiety. This configuration imparts specific chemical characteristics that make it a valuable intermediate in organic synthesis and a candidate for further functionalization. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse reactivity, which is highly advantageous in drug discovery and material science.
In recent years, N-Ethyl-P-toluenesulfonamide has been the subject of extensive research, particularly in the development of novel pharmaceutical agents. Its sulfonamide core is a well-known pharmacophore that enhances binding affinity and bioavailability in drug molecules. Researchers have explored its potential as a precursor in synthesizing bioactive compounds that exhibit therapeutic effects against various diseases.
One of the most compelling aspects of N-Ethyl-P-toluenesulfonamide is its role in medicinal chemistry. The compound's ability to undergo selective modifications has opened up new avenues for creating derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in designing molecules that target specific biological pathways, including those involved in inflammation, pain management, and neurodegenerative disorders.
The synthesis of N-Ethyl-P-toluenesulfonamide involves well-established organic reactions, such as nucleophilic substitution and condensation processes. These synthetic routes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements of industrial and laboratory applications. The ease with which this molecule can be synthesized makes it an attractive choice for researchers looking to develop novel compounds without excessive complexity.
Recent advancements in computational chemistry have further highlighted the significance of N-Ethyl-P-toluenesulfonamide. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These simulations have helped researchers predict the compound's behavior in vivo, reducing the need for extensive experimental trials and accelerating the drug development process.
In addition to its pharmaceutical applications, N-Ethyl-P-toluenesulfonamide has shown promise in material science. Its unique chemical properties make it suitable for use as a ligand or catalyst in various chemical reactions. Researchers have explored its potential in designing advanced materials with tailored functionalities, such as polymers and coatings that exhibit improved durability and chemical resistance.
The environmental impact of using N-Ethyl-P-toluenesulfonamide has also been a focus of recent studies. Efforts have been made to develop sustainable synthetic methods that minimize waste and reduce energy consumption. These green chemistry approaches align with global initiatives to promote environmentally friendly practices in industrial processes.
The future prospects of N-Ethyl-P-toluenesulfonamide are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of its chemical behavior deepens, so too will its utility across multiple scientific disciplines. The compound's versatility makes it a cornerstone in both academic research and industrial development.
In conclusion, N-Ethyl-P-toluenesulfonamide (CAS No. 80-39-7) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity profile have positioned it as a key player in modern chemical research. As scientists continue to explore its potential, we can expect further breakthroughs that will shape the future of these fields.
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